2-Bromo-3-(bromomethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of brominated biphenyls It is characterized by the presence of two bromine atoms attached to a biphenyl structure, one at the 2-position and the other at the 3-position on a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 3-(bromomethyl)-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-bromination and to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the environmental footprint of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the parent biphenyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-3-(bromomethyl)-1,1’-biphenyl, while oxidation with potassium permanganate can produce 2-bromo-3-(carboxymethyl)-1,1’-biphenyl.
Scientific Research Applications
2-Bromo-3-(bromomethyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or intermediate in the study of biological pathways and mechanisms.
Medicinal Chemistry: The compound can be explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)-1,1’-biphenyl depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the compound may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylbiphenyl: Lacks the additional bromine atom on the methyl group, leading to different reactivity and applications.
3-Bromo-2-(bromomethyl)-1,1’-biphenyl: Positional isomer with potentially different chemical and biological properties.
2,3-Dibromo-1,1’-biphenyl: Both bromine atoms are directly attached to the biphenyl rings, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-(bromomethyl)-1,1’-biphenyl is unique due to the presence of both bromine atoms in specific positions, which allows for selective functionalization and diverse reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H10Br2 |
---|---|
Molecular Weight |
326.03 g/mol |
IUPAC Name |
2-bromo-1-(bromomethyl)-3-phenylbenzene |
InChI |
InChI=1S/C13H10Br2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
PJXZIEDLTHQYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.